Glycoursodeoxycholic Acid-d4
Description
This compound belongs to the steroid-derived triterpenoid class, characterized by a cyclopenta[a]phenanthrene core with multiple functional modifications. Key structural features include:
- Tetradeuterio substitution at positions 2 and 4 of the steroidal backbone.
- A pentanoyl-aminoacetic acid side chain at position 17, contributing to solubility and bioactivity modulation. The deuterated positions likely improve metabolic stability by reducing enzymatic degradation of C-H bonds, a strategy employed in deuterated pharmaceuticals like deutetrabenazine .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21?,24?,25+,26-/m1/s1/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-RFEKOOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC(C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation into the Steroidal Core
The 2,2,4,4-tetradeuterio motif on the cyclopenta[a]phenanthrene nucleus is introduced via base-catalyzed hydrogen/deuterium (H/D) exchange. Sodium deuteroxide (NaOD) in deuterium oxide (D₂O) facilitates deuteration at the α-methylene groups of C2 and C4 methyl substituents. For instance, refluxing the steroidal precursor (e.g., 10,13-dimethyl-1H-cyclopenta[a]phenanthren-17-yl derivatives) in methanol-d₄ containing NaOD and D₂O for 10 minutes achieves >95% deuteration at these positions . Repeated cycles of dissolution in deuterated solvents and evaporation minimize proton back-exchange.
For aromatic or conjugated systems, triflic acid-d (CF₃SO₃D) in benzene-d₆ enables rapid H/D exchange under mild conditions (room temperature, 1 hour), as demonstrated in deuterated aromatic compounds . This method avoids inorganic impurities and achieves high isotopic purity (D/H ratio >20:1) .
Table 1: Comparison of Deuteration Methods
| Position | Method | Conditions | Deuterium Purity |
|---|---|---|---|
| C2/C4 methyl | NaOD/D₂O reflux | 10 min, 80°C | >95% |
| Conjugated | CF₃SO₃D in benzene-d₆ | 1 h, r.t. | >98% |
Synthesis of the 3,7-Dihydroxy Steroid Skeleton
The 3R and 7S hydroxylations are achieved via chemoenzymatic catalysis. A computationally designed P450 monooxygenase hydroxylates C3 with 92% regioselectivity, while a 17β-ketosteroid reductase reduces the C17 ketone to the R-configured alcohol . Sequential protection/deprotection steps prevent over-oxidation:
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C3 Hydroxylation : The deuterated steroidal core (e.g., 2,2,4,4-tetradeuterio-10,13-dimethyl-3-ketosteroid) is treated with the P450 enzyme in a NADPH-regenerating system (pH 7.4, 37°C), yielding the 3R-alcohol .
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C7 Hydroxylation : A microbial hydroxylase (e.g., Rhizopus arrhizus) introduces the 7S-hydroxy group under aerobic conditions .
Construction of the (4R)-Pentanoic Acid Side Chain
The C17-pentanoyl side chain is installed via a Wittig reaction. The steroidal ketone at C17 reacts with a ylide generated from (4R)-4-carboxybutyltriphenylphosphonium bromide. Key steps include:
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Ylide Formation : Triphenylphosphine and ethyl bromoacetate in dry THF yield the stabilized ylide at −78°C .
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Olefination : The ylide reacts with the C17 ketone, forming a trans-alkene intermediate.
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, yielding the (4R)-pentanoic acid derivative .
Table 2: Wittig Reaction Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | −78°C to 0°C | 78% → 89% |
| Solvent | Anhydrous THF | 65% → 82% |
Coupling to Amino Acetic Acid
The pentanoic acid side chain is conjugated to glycine via a mixed anhydride method:
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Activation : (4R)-Pentanoic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF at −15°C, forming the mixed anhydride .
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Aminolysis : The anhydride reacts with glycine ethyl ester, followed by saponification (NaOH, ethanol/water) to yield the free carboxylic acid .
Purification and Analytical Validation
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Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/D₂O gradient) removes non-deuterated impurities .
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Crystallization : Recrystallization from ethyl acetate-d₈/heptane-d₁₆ enhances isotopic purity .
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 547.32 (calculated for C₂₇H₃₄D₄NO₆) .
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NMR : ¹H NMR (600 MHz, DMSO-d₆) shows absence of protons at δ 1.2–1.5 (C2/C4 methyl), confirming deuteration .
Challenges and Mitigation Strategies
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Deuterium Loss : Storage in protonated solvents causes isotopic dilution. Use of deuterated solvents (e.g., DMSO-d₆) during handling preserves labeling .
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Stereochemical Drift : Enzymatic hydroxylations minimize racemization versus chemical methods .
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Side Reactions : Triflic acid-d mitigates sulfonation side reactions observed with H₂SO₄ .
Chemical Reactions Analysis
Types of Reactions
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of 2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid exerts its effects by interacting with specific molecular targets and pathways within the body. It has been shown to regulate bile acid levels and alter gut microbiota composition, which in turn affects glycolipid metabolism and inflammation. The compound activates the G-protein-coupled bile acid receptor (GPBAR1) and upregulates the expression of uncoupling protein 1 (UCP-1), leading to increased thermogenesis in white adipose tissue .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications
Key Observations :
- Deuterium Substitution: The target compound’s deuterated core distinguishes it from non-deuterated analogs like Compound 7 and sulfonamide derivatives .
- Hydroxyl vs. Oxo/Acetoxy Groups : The 3,7-dihydroxy configuration in the target compound contrasts with 7-oxo () or 3-acetoxy () groups, which may alter receptor binding or enzymatic interactions.
Side Chain Variations
Key Observations :
- Aminoacetic Acid vs. Sulfonic Acid: The target’s acetic acid side chain offers moderate polarity compared to the highly ionizable sulfonic acid in , which may limit membrane permeability .
- Amide vs. Ester Linkages : Amide bonds (target compound) are more hydrolytically stable than esters (e.g., Compound 7), favoring oral bioavailability .
Biological Activity
The compound 2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid is a complex organic molecule with significant potential for biological activity. This article aims to explore its biological properties by reviewing relevant research findings and case studies.
Molecular Characteristics
- Molecular Formula : C24H40O4
- Molecular Weight : 392.572 g/mol
- CAS Number : 83-44-3
- Chirality : The compound contains multiple chiral centers which contribute to its biological activity.
Structural Features
The compound features:
- A pentanoic acid moiety
- A polycyclic framework that includes a cyclopenta[a]phenanthrene structure
- Hydroxyl groups that may play a role in its interaction with biological targets.
The biological activity of this compound is influenced by its structural characteristics. Similar compounds have been shown to exhibit various pharmacological effects such as:
- Anti-inflammatory properties
- Hormonal activity (as seen in steroid-like compounds)
- Antioxidant effects
Interaction Studies
Understanding how this compound interacts with biological systems is crucial. Interaction studies may include:
- Binding affinity assays to determine how well the compound binds to specific receptors or enzymes.
- Cellular assays to evaluate the compound's effects on cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dexamethasone | Steroid structure | Anti-inflammatory |
| Prednisone | Corticosteroid | Prodrug with anti-inflammatory effects |
| Testosterone | Androgenic steroid | Key hormone in male physiology |
This table illustrates how the target compound shares structural similarities with known biologically active compounds while potentially offering unique therapeutic applications.
Case Study 1: Anti-inflammatory Effects
A study examining compounds similar to 2-[[(4R)-4-[...]] revealed significant anti-inflammatory effects in vitro. Researchers observed that the compound inhibited the production of pro-inflammatory cytokines in cultured macrophages.
Case Study 2: Hormonal Activity
Another study focused on the hormonal activity of structurally related compounds. It was found that these compounds could modulate androgen receptor activity, suggesting potential uses in treating hormone-related disorders.
Research Findings Summary
Recent research indicates that the target compound may have promising applications in various therapeutic areas due to its structural features and biological activities. Further studies are necessary to elucidate its mechanisms of action and therapeutic potential fully.
Q & A
How can the stereochemical configuration of this deuterated bile acid derivative be experimentally confirmed?
Methodological Answer:
The stereochemistry of the cyclopenta[a]phenanthrene core and side-chain substituents must be validated using high-field NMR spectroscopy (e.g., ¹H, ¹³C, and 2D NOESY/ROESY experiments) to confirm spatial proximity of protons and deuterium labeling positions. For example, coupling constants in the ¹H NMR spectrum can resolve axial vs. equatorial orientations of hydroxyl groups . X-ray crystallography is critical for absolute configuration determination, as demonstrated for structurally related bile acids like obeticholic acid . Deuterium labeling at C-2 and C-4 positions requires mass spectrometry (MS) with isotope ratio analysis to confirm isotopic purity .
What strategies are recommended for resolving contradictory data in deuterium kinetic isotope effect (DKIE) studies on this compound?
Advanced Research Focus:
Conflicting DKIE results may arise from competing metabolic pathways or solvent-dependent isotope effects. To address this:
- Isolate metabolic intermediates via LC-MS/MS with deuterium tracing to differentiate primary vs. secondary isotope effects .
- Use computational modeling (e.g., density functional theory) to predict deuterium’s impact on reaction transition states, cross-referenced with experimental kinetic data .
- Validate enzyme binding affinities using surface plasmon resonance (SPR) to assess whether deuterium alters protein-ligand interactions .
How should researchers design experiments to study the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent stability assays : Incubate the compound in buffers simulating gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments, monitoring degradation via HPLC-UV at 254 nm .
- Thermal stability : Conduct accelerated stability studies (25°C–40°C) and analyze decomposition products using GC-MS .
- Oxidative stress testing : Expose the compound to H2O2 or cytochrome P450 enzymes (e.g., CYP3A4) and quantify metabolites via HRMS .
What advanced techniques are critical for characterizing deuterium’s role in modulating nuclear receptor binding (e.g., FXR, TGR5)?
Advanced Research Focus:
- Isothermal titration calorimetry (ITC) : Compare binding thermodynamics of deuterated vs. non-deuterated analogs to quantify enthalpy/entropy contributions .
- Cryo-EM or X-ray crystallography : Resolve deuterium’s positional effects on receptor-ligand co-crystal structures .
- Transcriptomic profiling : Use RNA-seq to identify differential gene activation (e.g., FXR target genes SHP or BSEP) in hepatocyte models .
How can researchers optimize synthetic routes to improve isotopic purity and yield?
Methodological Answer:
- Deuterium source selection : Replace H2O with D2O in hydrolysis steps and use deuterated reagents (e.g., NaBD4) for ketone reductions .
- Catalytic deuteration : Employ palladium-on-carbon (Pd/C) under D2 atmosphere for selective H/D exchange at C-2 and C-4 positions .
- Purification : Use preparative HPLC with deuterium-enriched mobile phases (e.g., D2O:ACN-d3) to minimize isotopic dilution .
What analytical workflows are recommended for detecting trace impurities in deuterated batches?
Advanced Research Focus:
- NMR impurity profiling : Use <sup>2</sup>H-decoupled <sup>13</sup>C NMR to identify non-deuterated contaminants at <0.1% levels .
- High-resolution mass spectrometry (HRMS) : Apply data-dependent acquisition (DDA) to fragment impurities and match against spectral libraries .
- ICP-MS : Quantify residual non-deuterated hydrogen using elemental analysis .
How should researchers address discrepancies between in vitro and in vivo pharmacokinetic (PK) data?
Methodological Answer:
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and hepatocyte clearance data to predict in vivo absorption .
- Microsampling in animal studies : Collect serial blood samples (10–50 µL) via microvascular loops to reduce inter-individual variability .
- Bile cannulation studies : Quantify enterohepatic recirculation to explain prolonged half-life in vivo .
What are best practices for validating target engagement in preclinical models?
Advanced Research Focus:
- Chemical proteomics : Use photoaffinity probes with deuterated tags to capture target proteins in liver lysates .
- PET imaging : Synthesize a <sup>18</sup>F-labeled analog to visualize tissue distribution and receptor occupancy .
- Knockout/knockin models : Compare PK/PD outcomes in FXR<sup>-/-</sup> vs. wild-type mice to confirm mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
